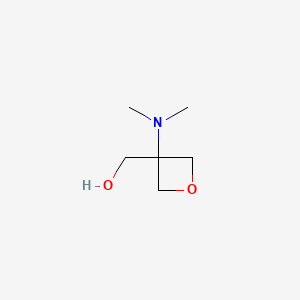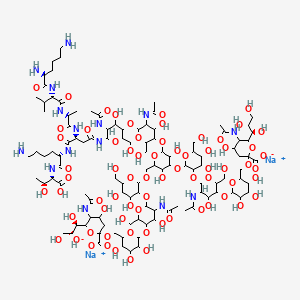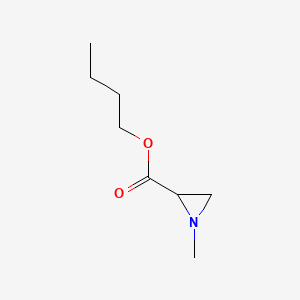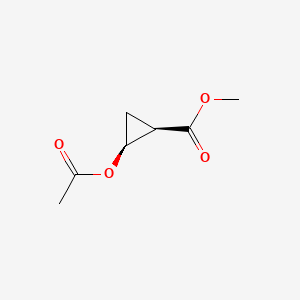
(3-(Dimethylamino)oxetan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)oxetan-3-yl)methanol is a chemical compound with the molecular formula C6H13NO2. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)oxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with dimethylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Dimethylamino)oxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxetanone derivatives.
Reduction: Formation of (3-(Dimethylamino)oxetan-3-yl)methane.
Substitution: Formation of substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
(3-(Dimethylamino)oxetan-3-yl)methanol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3-(Dimethylamino)oxetan-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Dimethylamino)oxetan-3-yl)ethanol
- (3-(Dimethylamino)oxetan-3-yl)propane
- (3-(Dimethylamino)oxetan-3-yl)butane
Uniqueness
(3-(Dimethylamino)oxetan-3-yl)methanol is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Propiedades
IUPAC Name |
[3-(dimethylamino)oxetan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVFDJKCPYECQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine](/img/structure/B573234.png)

![Bicyclo[3.1.0]hexane, 1-ethoxy-6-phenyl-, (1alpha,5alpha,6ba)- (9CI)](/img/new.no-structure.jpg)
![3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B573241.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B573242.png)


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B573249.png)
![1,2,3,4-Tetrahydropyrido[3,4-d]pyridazine](/img/structure/B573250.png)

